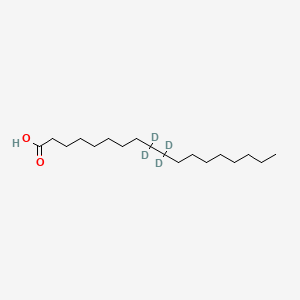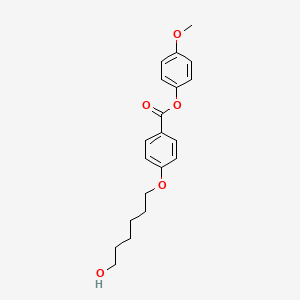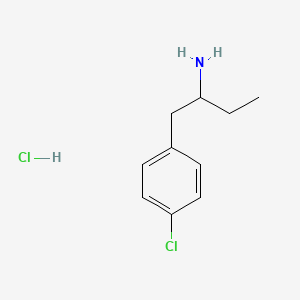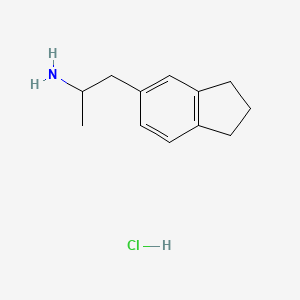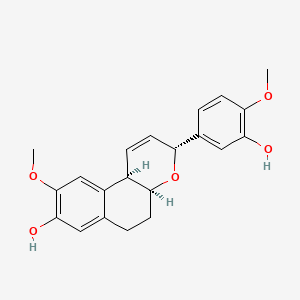
Musellarin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Musellarin C is a natural compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol . It is a type of phenol and is found in the aerial parts of Musella lasiocarpa . It is a powder in its physical form .
Synthesis Analysis
The total synthesis of Musellarin C has been achieved through several steps . The key synthetic features include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran in a 2,6-trans fashion .Molecular Structure Analysis
The molecular structure of Musellarin C is complex, with a tricyclic framework constructed through an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . The final stage of synthesis introduces the aryl group into the dihydropyran in a 2,6-trans fashion via Heck coupling of aryldiazonium salts .Chemical Reactions Analysis
The synthesis of Musellarin C involves several chemical reactions, including an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . These reactions help construct the tricyclic framework of the molecule . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran .Physical And Chemical Properties Analysis
Musellarin C is a powder in its physical form . It has a molecular weight of 354.40 g/mol . The compound is a type of phenol and is derived from the aerial parts of Musella lasiocarpa .Aplicaciones Científicas De Investigación
The first diastereoselective total syntheses of Musellarins A-C, including Musellarin C, were achieved with yields ranging from 7.8% to 9.8% in 15-16 steps. Key features of this synthesis include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization (Li, Leung, & Tong, 2014).
A new two-step trans-arylation method was developed for the synthesis of Musellarins A-C. This method includes a regioselective γ-deoxygenation and a diastereoselective Heck-Matsuda coupling, leading to the first asymmetric total synthesis of (-)-Musellarins A-C and 12 analogues. Preliminary cytotoxicity evaluation of these analogues identified two with three-to-six times greater potency than Musellarins (Li, Ip, Ip, & Tong, 2015).
A study on the cardioprotective activity of Macrotyloma uniflorum seed extract and its phenolic acids in isoproterenol-induced myocardial infarction in rats. The results suggest the potential of these phenolic acids in salvaging the myocardium from deleterious effects, indicating an area where Musellarin C could potentially be explored (Panda, Laddha, Nandave, & Srinath, 2016).
Research on Schisandrin C, a compound with similar properties to Musellarin C, demonstrated its potential to reduce inflammation and oxidation, and to promote mitochondrial biogenesis, suggesting possible areas of application for Musellarin C (Takanche, Lee, Kim, Kim, Han, Lee, & Yi, 2018).
An investigation into a new population of adipose tissue-derived pluripotent stem cells, termed Muse Cells, indicated their high resistance to severe cellular stress and potential impact on regenerative medicine, a field where Musellarin C could be relevant (Heneidi, Simerman, Keller, Singh, Li, Dumesic, & Chazenbalk, 2013).
The Multiple Sclerosis and Extract of Cannabis (MUSEC) study showed the benefits of cannabis extract in treating muscle stiffness in MS, highlighting the potential of plant-derived compounds like Musellarin C in similar therapeutic applications (Zajicek, Hobart, Slade, Barnes, & Mattison, 2012).
Mecanismo De Acción
Target of Action
Musellarin C is a complex organic compound used in life sciences research
Biochemical Pathways
Musellarin C is a diarylheptanoid derivative, a family of secondary plant metabolites isolated from various sources . Diarylheptanoids are known precursors in the biosynthesis of Phenylphenalenones (PPs), complex phenolic natural products . .
Propiedades
IUPAC Name |
(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMYSBQSMIOYNB-ZMYBRWDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)
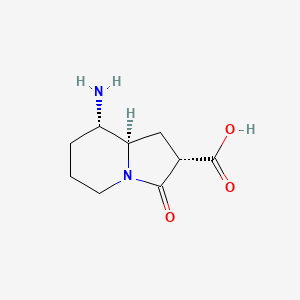

![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)



